2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one
Description
2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a phenyl group at position 3 and a sulfanyl group at position 3. This sulfur-containing heterocycle is linked via a thioether bond to an ethanone moiety, which is further connected to a 4-phenylpiperazine group. The compound’s structural complexity combines pharmacophores known for diverse biological activities, including antiproliferative, antimicrobial, and receptor-modulating properties . Its synthesis likely involves coupling α-halogenated ketones with thiol-containing intermediates under basic conditions, a method analogous to procedures described for related compounds .
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS2/c25-18(24-13-11-23(12-14-24)17-9-5-2-6-10-17)15-26-20-21-19(22-27-20)16-7-3-1-4-8-16/h1-10H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJCEQTZUNDVEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC(=NS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves the reaction of 3-phenyl-1,2,4-thiadiazole-5-thiol with 1-(4-phenylpiperazin-1-yl)ethan-1-one under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol, bases like triethylamine, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that they can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .
Anticancer Potential
Studies have shown that compounds containing the thiadiazole moiety exhibit anticancer activities. For instance, they can induce apoptosis in cancer cells by disrupting cellular pathways . The specific structure of 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one may enhance its efficacy against certain cancer types.
Neuropharmacological Effects
The piperazine moiety in the compound suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their anxiolytic and antidepressant properties . This opens avenues for research into their use in treating mood disorders.
Development of New Materials
Thiadiazole derivatives are increasingly used in the synthesis of new materials due to their unique electronic properties. They can serve as building blocks for organic semiconductors and polymers with specific conductivity characteristics.
Photovoltaic Applications
Research has indicated that thiadiazole-containing compounds can be incorporated into photovoltaic devices to enhance light absorption and energy conversion efficiency. Their ability to form stable thin films makes them suitable for use in organic solar cells.
Case Studies
Mechanism of Action
The mechanism of action of 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell death . In cancer cells, the compound may inhibit key enzymes involved in cell proliferation, thereby preventing tumor growth .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Advantages and Limitations
- Advantages :
- Limitations: Limited solubility in aqueous media (common in arylpiperazine derivatives). No in vivo data reported for the target compound, unlike some triazole-thiadiazole hybrids .
Biological Activity
The compound 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.
Thiadiazoles are a class of heterocyclic compounds known for their broad pharmacological profiles. The 1,3,4-thiadiazole ring system is particularly important due to its ability to interact with various biological targets. The incorporation of substituents such as piperazine enhances the biological activity of these compounds by improving solubility and bioavailability.
2.1 Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties against a variety of pathogens:
- Mechanism : The antimicrobial activity is often attributed to the disruption of bacterial cell walls and interference with metabolic pathways.
- Case Studies : A study demonstrated that derivatives with a thiadiazole moiety showed potent activity against both Gram-positive and Gram-negative bacteria, particularly Escherichia coli and Staphylococcus aureus .
| Compound | Activity | Target Organism |
|---|---|---|
| Thiadiazole Derivative A | Antibacterial | E. coli |
| Thiadiazole Derivative B | Antifungal | Candida albicans |
| Thiadiazole Derivative C | Antitubercular | Mycobacterium tuberculosis |
2.2 Anticancer Activity
The anticancer potential of thiadiazole derivatives is well-documented:
- Mechanism : These compounds may induce apoptosis in cancer cells through various pathways including the inhibition of topoisomerases and activation of caspases.
- Research Findings : In vitro studies have shown that certain thiadiazole derivatives can inhibit the growth of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound X | 10 | HeLa |
| Compound Y | 15 | MCF-7 |
2.3 Anti-inflammatory Activity
Thiadiazole compounds also display anti-inflammatory properties:
- Mechanism : They act by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX and LOX.
- Case Studies : A series of studies indicated that specific derivatives significantly reduced paw edema in animal models, comparable to standard anti-inflammatory drugs .
| Compound | Inhibition (%) | Standard Drug |
|---|---|---|
| Compound Z | 70 | Indomethacin |
2.4 Neuroprotective Activity
Recent studies have highlighted the neuroprotective effects of thiadiazoles:
- Mechanism : These compounds may protect neuronal cells from oxidative stress and apoptosis.
- Research Findings : Experimental models have shown that certain derivatives can enhance cognitive function and reduce neurodegeneration in conditions like Alzheimer's disease .
3. Conclusion
The compound This compound exhibits a wide range of biological activities owing to its structural characteristics derived from the thiadiazole scaffold. Its potential as an antimicrobial, anticancer, anti-inflammatory, and neuroprotective agent positions it as a promising candidate for further pharmacological development.
Q & A
Q. How can structure-activity relationship (SAR) studies be systematically conducted on this scaffold?
- Methodological Answer :
- Core Modifications : Introduce substituents at the thiadiazole C3 (e.g., halogens, methyl) and piperazine N4 (e.g., alkyl, aryl groups) .
- Biological Profiling : Test analogs against a panel of 20+ targets (e.g., GPCRs, ion channels) to identify selectivity trends .
- Data Analysis : Use hierarchical clustering or principal component analysis (PCA) to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
